molecular formula C8H9NO3 B1283542 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid CAS No. 33821-59-9

1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

Cat. No. B1283542
CAS RN: 33821-59-9
M. Wt: 167.16 g/mol
InChI Key: WKIVLYSBCFMIPY-UHFFFAOYSA-N
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Description

The compound of interest, 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid, is closely related to a class of compounds that have been studied for their hypoglycemic properties and potential as oral hypoglycemic agents. These compounds are derivatives of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids, which have been synthesized and evaluated for their biological activity. The research has focused on the synthesis of these compounds and their structural analysis, including the study of their molecular conformations and interactions in the solid state .

Synthesis Analysis

The synthesis of related compounds involves the preparation of nitriles through the reaction of sodium enolates with cyanoacetamide, followed by hydrolysis to yield the desired 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids. The sodium enolates are generated from ethyl formate and the appropriate ketone using sodium or sodium hydride . Other methods include the Hantzsch condensation reaction, which has been employed to synthesize dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate using microwave irradiation in solvent-free conditions . Additionally, diethyl 3,5-pyridinedicarboxylate 1,4-dihydro-2,6-dimethyl-diethyl ester was synthesized from β-diketo compound, formaldehyde, and amine in the presence of an amine salt as a phase transfer catalyst .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using X-ray crystallography and other spectroscopic techniques. For instance, the structure of ethyl 4,6-dimethyl-3-oxo-2-phenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate monohydrate was determined, revealing a dihedral angle between the pyrazolopyridine unit and the phenyl ring, as well as disorder in the carboxylate O atoms . Similarly, the structure of a nifedipine analogue was elucidated, showing the orientation of substituents and ester groups in the solid state .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through the formation of various derivatives. For example, 6-formyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid was used to prepare a series of carbonyl derivatives, including styrylamides, via reactions with Wittig and Horner-Emmons reagents . The synthesis of phosphonium salts and phosphonate esters was also described as part of the derivatization process .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and substituents. The hypoglycemic activity was found to vary with different substituents at the 6-position of the pyridine ring, with certain alkyl groups enhancing the potency . The crystal structures revealed hydrogen bonding and π-π stacking interactions, which could affect the solubility and stability of the compounds . The active compounds were identified through biological testing, and their activity was correlated with their chemical structure .

Scientific Research Applications

Hypoglycemic Agent Development

1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid has been studied in the context of developing new classes of oral hypoglycemic agents. These compounds showed potential in controlling blood sugar levels without the adverse mechanisms associated with nicotinic acid (Youngdale & Oglia, 1985).

Chelating Agents for Metal Ions

Research has explored the use of derivatives of 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid as chelating agents for iron and aluminium. These compounds demonstrated high efficiency in binding with metal ions, suggesting potential applications in chelation therapy for conditions like Alzheimer's disease and metal toxicity (Dean et al., 2009).

Corrosion Inhibition

Certain derivatives of 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid have been studied for their ability to inhibit corrosion in metals, particularly in acidic environments. These findings have implications for industrial applications in metal preservation and maintenance (Wanees, 2016).

Neuroprotective Effects

The compound has been involved in the synthesis of neuroprotective agents, particularly 6-amino-1,4-dihydropyridines, which show potential in preventing calcium overload and neuronal death. This could have significant implications for treating neurodegenerative diseases (León et al., 2008).

Antibacterial Applications

Research has also been conducted on the antibacterial properties of 1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids, derivatives of the main compound. These studies have revealed potent antistaphylococcal activities, suggesting potential applications in developing new antibiotics (Reuman et al., 1995).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1,6-dimethyl-4-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-7(10)6(8(11)12)4-9(5)2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIVLYSBCFMIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200213
Record name 1,4-Dihydro-1,6-dimethyl-4-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

CAS RN

33821-59-9
Record name 1,4-Dihydro-1,6-dimethyl-4-oxo-3-pyridinecarboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-1,6-dimethyl-4-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-DIMETHYL-4-OXO-1,4-DIHYDRO-3-PYRIDINECARBOXYLIC ACID
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